(S)-butane-1,3-diol

Description

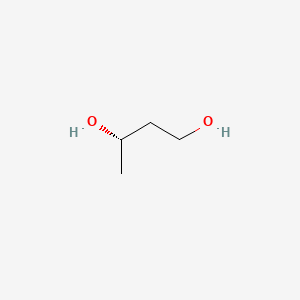

Structure

3D Structure

Properties

IUPAC Name |

(3S)-butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPZLCDOIYMWBV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24621-61-2 | |

| Record name | (+)-1,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24621-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-Butane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-butane-1,3-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-(+)-butane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

<-50 °C | |

| Record name | (S)-butane-1,3-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

(S)-butane-1,3-diol fundamental properties

An In-depth Technical Guide to the Fundamental Properties of (S)-butane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral molecule of the butanediol family, is a viscous, colorless liquid. It is the (S)-enantiomer of 1,3-butanediol. This document provides a comprehensive overview of its fundamental physical, chemical, and biological properties, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various scientific contexts.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| CAS Number | 24621-61-2 | [1] |

| Appearance | Colorless, viscous liquid | [2] |

| Density | 1.005 g/mL at 25 °C | [3][4] |

| Boiling Point | 109 °C at 14 mmHg | [5] |

| Refractive Index | n20/D 1.440 | [3][4] |

| Optical Rotation | [α]20/D +30° (c = 1 in ethanol) |

Safety and Handling Properties

| Property | Value | Reference |

| Flash Point | 121 °C (249.8 °F) - closed cup | [5] |

| Autoignition Temperature | 394 °C (741 °F) | [1] |

| Vapor Pressure | 0.06 mmHg at 20 °C | [4] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment (Racemic 1,3-Butanediol) |

| ¹H | 4.02 | m | CH-OH |

| ¹H | 3.89 | m | CH₂-OH |

| ¹H | 3.79 | m | CH₂-OH |

| ¹H | 1.668 | m | CH₂ |

| ¹H | 1.212 | d | CH₃ |

Note: The provided NMR data is for racemic 1,3-butanediol and serves as a reference. The spectrum of the pure (S)-enantiomer is expected to be similar, though chiral shift reagents may be used to distinguish between enantiomers.

Mass Spectrometry (MS)

Mass spectrometry of 1,3-butanediol typically shows fragmentation patterns corresponding to the loss of water and alkyl groups. The molecular ion peak (M+) may be observed, though often with low intensity in electron ionization (EI) mass spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (O-H) and alkyl (C-H) functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~2970-2850 | C-H stretch (alkane) |

| ~1050 | C-O stretch (alcohol) |

Experimental Protocols

The following sections detail the methodologies for determining the key properties of this compound.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the boiling point of this compound at a pressure lower than atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum source and a manometer

-

Heating mantle

Procedure:

-

Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 14 mmHg), monitoring with a manometer.

-

Begin heating the sample gently with the heating mantle.

-

Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point at the recorded pressure.[6]

Measurement of Optical Rotation

Objective: To measure the specific rotation of this compound, which is a measure of its optical activity.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (1 dm)

Procedure:

-

Accurately prepare a solution of this compound in a suitable solvent (e.g., ethanol) of a known concentration (c), expressed in g/mL.[7]

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C).[8]

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra for structural characterization.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or D₂O)

Procedure:

-

Prepare a dilute solution of this compound in a deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.[10]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer.

-

Ionize the sample using the chosen method (e.g., electron beam for EI).

-

The resulting ions are separated based on their mass-to-charge ratio and detected.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., salt plates for neat liquid)

Procedure:

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Place the plates in the spectrometer's sample compartment.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Biological Activity and Metabolic Pathway

This compound is known to have biological activity, notably as a precursor to the ketone body β-hydroxybutyrate (BHB). This conversion primarily occurs in the liver. The (R)-enantiomer is reported to be more efficiently metabolized.[1][12]

Metabolic Pathway of 1,3-Butanediol

The metabolic conversion of 1,3-butanediol to β-hydroxybutyrate involves a two-step enzymatic process.[13]

Caption: Metabolic pathway of this compound to β-hydroxybutyrate in the liver.

Synthesis Workflow

This compound can be synthesized through various methods. A common industrial synthesis for racemic 1,3-butanediol involves the aldol condensation of acetaldehyde followed by hydrogenation. Chiral synthesis methods are required to obtain the pure (S)-enantiomer.

General Synthesis Workflow for 1,3-Butanediol

The following diagram illustrates a general workflow for the synthesis of 1,3-butanediol.

Caption: General synthesis workflow for racemic 1,3-butanediol.

Conclusion

This technical guide has summarized the core fundamental properties of this compound, providing essential data for its application in research and development. The presented information on its physicochemical properties, spectroscopic characteristics, biological activity, and synthesis provides a solid foundation for scientists and professionals working with this chiral compound.

References

- 1. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults [frontiersin.org]

- 3. Butane-1,3-diol USP Reference Standard CAS 107-88-0 Sigma-Aldrich [sigmaaldrich.com]

- 4. (±)-1,3-丁二醇 pharmaceutical secondary standard, certified reference material | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3-Butanediol(107-88-0) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. digicollections.net [digicollections.net]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro production of beta-hydroxybutyrate from 1,3-butanediol by bovine liver, rumen mucosa, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Characteristics of (S)-butane-1,3-diol

This compound, a chiral organic compound, holds significance in various scientific and industrial sectors, including pharmaceuticals and cosmetics. Its utility as a solvent, humectant, and a precursor for chemical synthesis necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of these characteristics, complete with detailed experimental protocols and logical workflows to aid researchers and drug development professionals.

Chemical Identity and Structure

This compound, also known as (S)-(+)-1,3-butylene glycol, is a secondary alcohol with two hydroxyl groups.[1] Its chemical structure features a four-carbon chain with hydroxyl groups located at the first and third positions, with the stereocenter at the third carbon having an (S) configuration.[2]

-

IUPAC Name: (3S)-butane-1,3-diol[3]

-

Chemical Formula: C₄H₁₀O₂[4]

-

Molecular Weight: 90.12 g/mol [4]

-

CAS Number: 24621-61-2[4]

-

SMILES String: C--INVALID-LINK--CCO[4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless, viscous liquid | [1] |

| Melting Point | < -50 °C | [3] |

| Boiling Point | 207.5 °C (at 760 mmHg) | [1][3] |

| 109 °C (at 14 mmHg) | [4] | |

| Density | 1.005 g/mL (at 25 °C) | [4] |

| Refractive Index (n20/D) | 1.440 | [4] |

| Vapor Pressure | 0.06 mmHg (at 20 °C) | [4] |

| Autoignition Temperature | 394 °C (741 °F) | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Table 2: Chiroptical and Solubility Properties

| Property | Value | Reference(s) |

| Optical Rotation [α]20/D | +30° (c = 1 in ethanol) | [4] |

| Water Solubility | 1,000,000 mg/L (at 25 °C) | [2][3] |

| Solubility in Organic Solvents | Soluble in acetone, methyl ethyl ketone, and ethanol. | [1][2] |

| Almost insoluble in aliphatic hydrocarbons, benzene, and toluene. | [1][2] | |

| logP (Octanol/Water) | -0.59 to -0.73 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on available equipment and specific sample characteristics.

3.1. Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube or a melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube (fusion tube).[5][6]

-

Procedure:

-

Place a small amount of this compound into the fusion tube.[5]

-

Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.[5]

-

Attach the fusion tube to the thermometer and place the assembly in a Thiele tube filled with a heating oil, or into a melting point apparatus.[5][6]

-

Heat the apparatus slowly and uniformly.[5]

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is the initial boiling point.[5][7]

-

Record the temperature range from the first bubble to when the bubbling is vigorous and constant.[3]

-

3.2. Determination of Density (Pycnometer Method)

Due to the viscous nature of this compound, a pycnometer or a syringe method is appropriate.[4][8]

-

Apparatus: Pycnometer of a known volume, analytical balance, syringe, thermostatically controlled water bath.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass accurately.

-

Fill the pycnometer with distilled water and place it in the water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Repeat the process with this compound. If the liquid is too viscous to easily fill the pycnometer, a positive displacement pipette or syringe can be used to accurately dispense a known volume into a tared vial for mass determination.[8]

-

Calculate the density using the formula: Density = Mass of sample / Volume of sample.

-

3.3. Determination of Optical Rotation (Polarimetry)

This procedure measures the extent to which a substance rotates plane-polarized light.[2][9]

-

Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), polarimeter tube (e.g., 100 mm), analytical balance, volumetric flask.[10][11]

-

Procedure:

-

Prepare a solution of known concentration of this compound in a suitable solvent (e.g., 1 g in 100 mL of ethanol).[4]

-

Calibrate the polarimeter by filling the polarimeter tube with the pure solvent and setting the reading to zero.[11]

-

Rinse and fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present.[2]

-

Place the tube in the polarimeter and measure the angle of rotation. The rotation is denoted as (+) for dextrorotatory and (-) for levorotatory.[10][11]

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]

-

3.4. Determination of Solubility (Isothermal Equilibrium Method)

This method determines the solubility of a substance in a given solvent at a specific temperature.

-

Apparatus: Vials with screw caps, thermostatically controlled shaker or water bath, analytical balance, centrifuge.[13]

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, hexane).[13]

-

Seal the vial and place it in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[13]

-

After equilibration, centrifuge the vial to separate the undissolved solute.[13]

-

Carefully extract a known volume of the supernatant (the saturated solution).

-

Determine the concentration of the solute in the supernatant. For a non-volatile solute like this compound, this can be done gravimetrically by evaporating the solvent and weighing the residue.[13]

-

Express the solubility in terms of g/100 mL or mg/L.[14]

-

Synthesis and Metabolic Pathways

This compound can be synthesized through various chemical and biological routes. In a biological context, it can serve as a precursor to ketone bodies.

4.1. Chemical Synthesis Workflow

One common industrial method for producing 1,3-butanediol is through the aldol condensation of acetaldehyde to form 3-hydroxybutanal, followed by hydrogenation.[1][15][16] The synthesis of the specific (S)-enantiomer often involves enzymatic or asymmetric synthesis methods.[2]

References

- 1. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 2. torontech.com [torontech.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. gardco.com [gardco.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. digicollections.net [digicollections.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. grokipedia.com [grokipedia.com]

- 16. CN109422624B - Preparation method of 1, 3-butanediol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Discovery and History of (S)-butane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-butane-1,3-diol, an important chiral molecule, has garnered significant interest in various fields, including pharmaceuticals and chemical synthesis. Its unique stereochemistry makes it a valuable building block for the asymmetric synthesis of complex molecules. While the history of its racemic form, 1,3-butanediol, is rooted in industrial chemistry, the specific discovery and historical timeline of the (S)-enantiomer are less defined by a singular event and more by the broader advancements in stereochemistry and chiral separation techniques. This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, with a focus on the technical details relevant to researchers and professionals in drug development.

Historical Context: From Racemate to Enantiomer

The industrial production of racemic 1,3-butanediol has been established for many years, with primary methods involving the aldol condensation of acetaldehyde followed by hydrogenation.[1][2][3] Another common method involves the condensation of propylene and formaldehyde.[1][2] These processes yield a racemic mixture, containing equal amounts of (R)- and this compound.

The specific focus on isolating and producing enantiomerically pure forms of 1,3-butanediol, including the (S)-enantiomer, arose with the increasing demand for stereochemically pure starting materials in the pharmaceutical industry. The physiological effects of the two enantiomers can differ significantly, as seen in the differential metabolism of (R)- and (S)-1,3-butanediol.[4] While the (R)-enantiomer is often sought after for its role as a precursor to ketone bodies and in the synthesis of certain antibiotics, the (S)-enantiomer also holds value as a chiral synthon.[5] The "discovery" of this compound is therefore intrinsically linked to the development of methods to separate it from its racemic mixture or to synthesize it selectively.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.

Resolution of Racemic 1,3-Butanediol

Kinetic resolution is a widely used technique to separate enantiomers. This method relies on the differential rate of reaction of each enantiomer with a chiral catalyst or enzyme.

One common strategy involves the enantioselective oxidation of a racemic mixture of 1,3-butanediol. In many documented cases, the focus is on producing (R)-1,3-butanediol by selectively oxidizing the (S)-enantiomer.[6][7][8][9] This process, while designed to isolate the (R)-form, inherently involves the specific transformation of this compound into 4-hydroxy-2-butanone.

Experimental Protocol: Enantioselective Oxidation of this compound

This protocol is based on the methodology described for the synthesis of (R)-1,3-butanediol from its racemate using whole cells of recombinant Escherichia coli expressing an (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis.[6][8]

-

Microorganism and Culture Conditions:

-

Recombinant E. coli cells expressing CpSADH are cultured in a suitable medium (e.g., LB medium with an appropriate antibiotic for plasmid maintenance) at 37°C with shaking until a desired optical density is reached.

-

Protein expression is induced by adding an inducer like IPTG, followed by further incubation at a lower temperature (e.g., 25°C) for several hours.

-

The cells are then harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0).

-

-

Reaction Conditions:

-

The harvested cells are resuspended in a reaction buffer containing the racemic 1,3-butanediol substrate.

-

The reaction is carried out at a controlled temperature (e.g., 30°C) and pH with agitation.

-

The progress of the reaction is monitored by periodically analyzing the concentrations of the (R)- and (S)-enantiomers and the product, 4-hydroxy-2-butanone, using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Product Isolation:

-

Once the desired conversion is achieved, the reaction mixture is centrifuged to remove the cells.

-

The supernatant containing the unreacted (R)-1,3-butanediol and the product 4-hydroxy-2-butanone can be subjected to further purification steps like distillation or chromatography to isolate the components.

-

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a specific enantiomer, in this case, this compound, with high enantiomeric excess.

The enantioselective reduction of 4-hydroxy-2-butanone is a key step in producing chiral 1,3-butanediol. By selecting a suitable chiral catalyst or biocatalyst, either the (R)- or (S)-enantiomer can be preferentially formed. While many studies focus on catalysts for the (R)-enantiomer, catalysts for the (S)-enantiomer are also available.

Experimental Protocol: Asymmetric Reduction to this compound

This generalized protocol is based on principles of asymmetric ketone reduction.

-

Catalyst System:

-

A chiral catalyst, such as a Noyori-type ruthenium catalyst with an (S)-BINAP ligand or a biocatalyst (e.g., a specific alcohol dehydrogenase), is chosen.

-

-

Reaction Conditions:

-

The substrate, 4-hydroxy-2-butanone, is dissolved in an appropriate solvent (e.g., methanol, isopropanol).

-

The chiral catalyst is added under an inert atmosphere (e.g., nitrogen or argon).

-

A hydrogen source, such as hydrogen gas or a hydrogen donor like isopropanol or formic acid, is introduced.

-

The reaction is carried out at a specific temperature and pressure for a set duration.

-

-

Work-up and Purification:

-

After the reaction is complete, the catalyst is removed (e.g., by filtration).

-

The solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography or distillation to yield enantiomerically enriched this compound.

-

The enantiomeric excess is determined using chiral HPLC or GC.

-

Biosynthetic Pathways

Recent advancements in metabolic engineering have enabled the production of this compound from renewable feedstocks like glucose using genetically modified microorganisms.[10]

Experimental Protocol: Microbial Fermentation for this compound

This protocol is based on the general principles of metabolic engineering for diol production.[11]

-

Strain Construction:

-

A host microorganism, such as E. coli or Saccharomyces cerevisiae, is genetically engineered to express the necessary enzymes for the conversion of a central metabolite (e.g., acetyl-CoA) to this compound. This may involve introducing heterologous genes and/or deleting competing metabolic pathways.

-

-

Fermentation:

-

The engineered strain is cultured in a bioreactor containing a defined fermentation medium with a carbon source (e.g., glucose).

-

Fermentation parameters such as temperature, pH, and dissolved oxygen are carefully controlled to optimize cell growth and product formation.

-

The production of this compound is monitored over time by analyzing samples from the fermentation broth.

-

-

Downstream Processing:

-

After fermentation, the cells are separated from the broth by centrifugation or microfiltration.

-

The this compound is then recovered and purified from the cell-free broth using methods such as distillation, extraction, or chromatography.

-

Quantitative Data

| Synthesis Method | Substrate | Catalyst/Microorganism | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Enantioselective Oxidation | Racemic 1,3-butanediol | Recombinant E. coli expressing CpSADH | (R)-1,3-butanediol | 48.4% (molar recovery) | 95% | [6][8] |

| Deracemization Cascade | Racemic 1,3-butanediol | Candida parapsilosis & Pichia kudriavzevii | (R)-1,3-butanediol | 83.35% | 99.5% | [7] |

| Aldol Condensation & Hydrogenation | Acetaldehyde | Supported solid alkaline catalyst & hydrogenation catalyst | 1,3-butanediol (racemic) | 83% | N/A | [12] |

Note: The table primarily shows data for the production of (R)-1,3-butanediol or the racemic mixture due to the prevalence of such studies. The enantioselective oxidation data is included to illustrate a method that specifically targets the (S)-enantiomer for reaction.

Visualizations

General Chemical Synthesis of 1,3-Butanediol

A simplified chemical synthesis pathway for racemic 1,3-butanediol.

Biosynthetic Pathway to this compound

A hypothetical biosynthetic pathway for this compound in a genetically engineered organism.

Kinetic Resolution of Racemic 1,3-Butanediol

Kinetic resolution of racemic 1,3-butanediol via enantioselective oxidation of the (S)-enantiomer.

Conclusion

The journey to obtaining enantiomerically pure this compound is a testament to the advancements in organic chemistry and biotechnology. While a singular "discovery" event is not apparent from the historical record, its emergence as a distinct chemical entity for researchers is the result of the development of sophisticated techniques for stereoselective synthesis and resolution. For professionals in drug development and other scientific fields, a thorough understanding of these synthetic routes, including both chemical and biological methods, is crucial for leveraging the unique properties of this chiral building block in the creation of novel and effective products. The ongoing research into metabolic engineering and novel catalytic systems promises to further enhance the accessibility and applications of this compound.

References

- 1. What are the synthesis methods of 1,3-butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 2. How to prepare 1,3-butanediol - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 3. DE102013106790A1 - Process for the preparation of 1,3-butanediol - Google Patents [patents.google.com]

- 4. Effect of D- and L-1,3-butanediol isomers on glycolytic and citric acid cycle intermediates in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults [frontiersin.org]

- 6. Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthesis of (R)-1,3-Butanediol by Enantioselective Oxidation Using Whole Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase | Semantic Scholar [semanticscholar.org]

- 9. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2011052718A1 - Transgenic microorganism provided with the ability to produce 1,3-butanediol, and usage therefor - Google Patents [patents.google.com]

- 11. Production of C2–C4 diols from renewable bioresources: new metabolic pathways and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN109422624B - Preparation method of 1, 3-butanediol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of (S)-butane-1,3-diol

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-butane-1,3-diol. The document is structured to provide researchers, scientists, and drug development professionals with readily accessible data and the methodologies for its acquisition.

This compound is a chiral organic compound with the chemical formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol .[1][2] It is a valuable building block in various chemical syntheses. The following sections detail its spectroscopic characteristics, which are fundamental for its identification and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. The data presented here is for the racemic mixture of 1,3-butanediol, which is representative of the (S)-enantiomer in terms of chemical shifts and multiplicities in a non-chiral solvent.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Butanediol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.02 | Multiplet | 1H | H-3 |

| 3.89 - 3.79 | Multiplet | 2H | H-1 |

| 1.67 | Multiplet | 2H | H-2 |

| 1.21 | Doublet | 3H | H-4 |

Note: Data is based on spectra for 1,3-butanediol.[3][4] The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Butanediol

| Chemical Shift (δ) ppm | Assignment |

| 67.5 | C-3 |

| 61.2 | C-1 |

| 42.5 | C-2 |

| 23.8 | C-4 |

Note: Data is based on spectra for 1,3-butanediol.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for 1,3-Butanediol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend |

| 1050 | Strong | C-O stretch |

Note: The characteristic IR absorptions for alcohols include a very intense, broad O-H stretching band in the region of 3500-3200 cm⁻¹ and a C-O stretching band between 1260-1050 cm⁻¹.[5][6] The data is consistent with the spectrum of 1,3-butanediol.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for small molecules like diols.[9][10]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 75 | Medium | [M - CH₃]⁺ |

| 57 | Medium | [M - CH₃ - H₂O]⁺ |

| 45 | High | [CH₃CH(OH)]⁺ |

Note: The mass spectrum for this compound is available in the NIST WebBook.[9] Alcohols typically undergo alpha cleavage and dehydration as primary fragmentation pathways.[10] The base peak at m/z 45 is characteristic of a secondary alcohol fragmenting next to the hydroxyl group.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[12]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz spectrometer.[11]

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a neat liquid film.[5]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used, covering a range of 4000 to 400 cm⁻¹.[13]

-

Data Acquisition (Attenuated Total Reflectance - ATR):

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[14]

-

Acquire a background spectrum of the clean, empty ATR crystal.[14]

-

Place a small drop of this compound onto the ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for volatile liquids.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[15][16] This energy level is sufficient to cause reproducible fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

-

Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. (+)-1,3-Butanediol | C4H10O2 | CID 446973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Butanediol, (S)- [webbook.nist.gov]

- 3. 1,3-Butanediol(107-88-0) 13C NMR [m.chemicalbook.com]

- 4. 1,3-Butanediol(107-88-0) 1H NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,3-Butanediol [webbook.nist.gov]

- 8. 1,3-Butanediol(107-88-0) IR Spectrum [m.chemicalbook.com]

- 9. 1,3-Butanediol, (S)- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. allsubjectjournal.com [allsubjectjournal.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (S)-butane-1,3-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-butane-1,3-diol, a chiral molecule and one of the stereoisomers of 1,3-butanediol, is emerging as a compound of significant interest in the fields of metabolism, neuroscience, and therapeutics. Primarily recognized for its role as a ketogenic precursor, its biological activities extend beyond simple energy provision. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its metabolism, neuroprotective effects, and hypoglycemic potential. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a four-carbon diol with hydroxyl groups at the first and third positions. Its chirality, with the stereocenter at the C3 position in the (S) configuration, dictates its unique metabolic fate and subsequent physiological effects, distinguishing it from its (R)-enantiomer. While the racemic mixture of 1,3-butanediol has been studied for its ketogenic and other biological properties, a specific focus on the (S)-isomer is crucial for understanding its distinct contributions and potential therapeutic applications. This guide will delve into the core biological activities of this compound, providing a detailed overview of the current scientific understanding.

Metabolism of this compound

The primary metabolic fate of this compound is its conversion to ketone bodies in the liver. This process is distinct from the metabolism of its (R)-enantiomer, which is more readily converted to the physiological ketone body, D-β-hydroxybutyrate.

Hepatic Uptake and Oxidation

This compound is taken up by the liver at a rate comparable to its (R)-enantiomer[1]. The initial step in its metabolism is the oxidation of the primary alcohol group, a reaction catalyzed by alcohol dehydrogenase (ADH).

Conversion to (S)-3-Hydroxybutyrate and Ketone Bodies

Following oxidation, this compound is converted to (S)-3-hydroxybutyrate. A significant portion of this (S)-3-hydroxybutyrate is then further metabolized to acetoacetate, which can then be reduced to the physiological ketone body, (R)-β-hydroxybutyrate. However, a notable portion of the metabolized this compound remains as (S)-3-hydroxybutyrate, a non-physiological ketone body[1]. The balance of this compound metabolism also includes conversion to lipids and CO2[1].

Quantitative Metabolic Data

The following table summarizes the quantitative data on the metabolism of this compound in perfused livers from starved rats, as reported by Desrochers et al. (1992).

| Parameter | Value | Unit | Reference |

| Hepatic Uptake Rate | 10.9 ± 0.9 | µmol/min per g dry wt | [1] |

| Conversion to Acetoacetate | 1.8 ± 0.2 | µmol/min per g dry wt | [1] |

| Conversion to (R)-β-Hydroxybutyrate | 0.8 ± 0.1 | µmol/min per g dry wt | [1] |

| Conversion to (S)-3-Hydroxybutyrate | 4.6 ± 0.5 | µmol/min per g dry wt | [1] |

| % of Uptake Converted to Ketone Bodies | ~38% | % | [1] |

Metabolic Pathway Diagram

Figure 1: Metabolic pathway of this compound in the liver.

Neuroprotective Effects

The racemic mixture of 1,3-butanediol has demonstrated neuroprotective properties in various models of neuronal injury. These effects are largely attributed to the resulting ketosis, which provides an alternative energy source for the brain and modulates signaling pathways involved in neuronal survival and inflammation.

Mechanism of Neuroprotection

The neuroprotective effects of this compound are believed to be mediated by its metabolic product, β-hydroxybutyrate (BHB). BHB can cross the blood-brain barrier and serve as an efficient energy substrate for neurons, particularly under conditions of glucose hypometabolism, such as in ischemic stroke. Beyond its energetic role, BHB has been shown to exert neuroprotective effects through several signaling mechanisms:

-

Reduction of Oxidative Stress: BHB has been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response, leading to the expression of antioxidant enzymes.

-

Anti-inflammatory Effects: BHB can inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines in the brain.

-

Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I and IIa HDACs. This inhibition can lead to epigenetic modifications that promote the expression of neuroprotective genes, including Brain-Derived Neurotrophic Factor (BDNF).

Signaling Pathway Diagram

Figure 2: Signaling pathways involved in the neuroprotective effects of this compound metabolites.

Hypoglycemic Activity

This compound has been shown to possess hypoglycemic properties, particularly in diabetic animal models. This effect is attributed to its unique metabolic fate and its influence on glucose metabolism.

Mechanism of Hypoglycemic Action

The precise mechanisms underlying the hypoglycemic effect of this compound are not fully elucidated but are thought to involve:

-

Provision of an Alternative Energy Source: The ketone bodies produced from this compound can be utilized by peripheral tissues for energy, thereby reducing the reliance on glucose.

-

Modulation of Hepatic Glucose Production: The metabolic shift towards ketogenesis may lead to a decrease in hepatic gluconeogenesis.

Quantitative Data on Hypoglycemic Effect

A study in streptozotocin-induced diabetic rats demonstrated a significant reduction in blood glucose levels following the administration of this compound.

| Animal Model | Treatment | Blood Glucose Reduction | Reference |

| Streptozotocin-induced diabetic rats | 25 mmol/kg this compound (i.p.) | Marked decrease | [2] |

Experimental Protocols

Rat Liver Perfusion for Metabolism Studies

This protocol is adapted from methodologies used to study hepatic metabolism.

Objective: To quantify the uptake and metabolic fate of this compound in an isolated, perfused rat liver.

Materials:

-

Male Wistar rats (200-250 g), fasted overnight.

-

Perfusion apparatus (including a pump, oxygenator, and heated reservoir).

-

Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O2 / 5% CO2.

-

This compound.

-

Analytical equipment for measuring this compound and its metabolites (e.g., GC-MS or LC-MS).

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Perform a midline laparotomy to expose the liver.

-

Cannulate the portal vein and inferior vena cava.

-

Immediately begin perfusing the liver with oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 3-4 mL/min/g liver).

-

Carefully dissect the liver from the surrounding tissues and transfer it to the perfusion apparatus.

-

Allow the liver to equilibrate for a 30-minute pre-perfusion period.

-

Introduce this compound into the perfusion medium to achieve the desired concentration (e.g., 5 mM).

-

Collect perfusate samples from the outflow (inferior vena cava) at regular intervals (e.g., every 10 minutes) for 60-90 minutes.

-

At the end of the experiment, freeze-clamp the liver tissue for subsequent analysis.

-

Analyze the perfusate and tissue samples for the concentrations of this compound, (S)-3-hydroxybutyrate, acetoacetate, and (R)-β-hydroxybutyrate.

In Vitro Oxygen-Glucose Deprivation (OGD) Model for Neuroprotection

This protocol is a standard method for inducing ischemic-like injury in neuronal cell cultures.

Objective: To assess the neuroprotective effects of this compound against OGD-induced neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Cell culture reagents (DMEM, fetal bovine serum, etc.).

-

Glucose-free DMEM.

-

Hypoxia chamber (e.g., with 95% N2 / 5% CO2).

-

This compound.

-

Cell viability assays (e.g., MTT, LDH release assay).

Procedure:

-

Culture neuronal cells to the desired confluency in standard culture conditions.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Wash the cells with glucose-free DMEM.

-

Place the cells in the hypoxia chamber with glucose-free DMEM for a duration sufficient to induce cell death (e.g., 4-6 hours).

-

After the OGD period, replace the medium with standard, glucose-containing medium and return the cells to normoxic conditions (reoxygenation).

-

Incubate the cells for a further 24 hours.

-

Assess cell viability using MTT or LDH assays.

-

Compare the viability of cells treated with this compound to untreated control cells subjected to OGD.

Assessment of Hypoglycemic Activity in Diabetic Rats

This protocol outlines a method to evaluate the blood glucose-lowering effects of this compound in a diabetic animal model.

Objective: To determine the effect of this compound on blood glucose levels in streptozotocin-induced diabetic rats.

Materials:

-

Male Sprague-Dawley rats.

-

Streptozotocin (STZ).

-

Citrate buffer, pH 4.5.

-

This compound.

-

Glucometer and test strips.

Procedure:

-

Induce diabetes in rats by a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.

-

Confirm the diabetic state by measuring blood glucose levels 3-5 days after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Divide the diabetic rats into control and treatment groups.

-

Administer this compound (e.g., 25 mmol/kg, i.p.) to the treatment group. The control group receives a vehicle injection.

-

Measure blood glucose levels at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Compare the blood glucose profiles of the treated and control groups.

Conclusion

This compound exhibits a range of biological activities primarily stemming from its unique metabolic conversion to ketone bodies, including the non-physiological (S)-3-hydroxybutyrate. Its ketogenic nature underpins its potential as a neuroprotective agent, offering an alternative energy source to the brain and modulating key signaling pathways involved in cellular stress and inflammation. Furthermore, its demonstrated hypoglycemic effects in diabetic models suggest a potential role in metabolic regulation. This technical guide provides a foundational understanding of the biological activity of this compound, highlighting the need for further research to fully elucidate the specific mechanisms of action of the (S)-enantiomer and its unique metabolite, (S)-3-hydroxybutyrate. Such investigations will be crucial for the development of novel therapeutic strategies targeting metabolic and neurological disorders.

References

(S)-Butane-1,3-diol: A Chiral Precursor in Modern Organic Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(S)-butane-1,3-diol, a readily available and versatile chiral building block, has emerged as a valuable precursor in the stereoselective synthesis of a wide array of complex organic molecules. Its inherent chirality, stemming from the stereocenter at the C3 position, provides a powerful tool for chemists to introduce specific stereochemistry into target molecules, a critical aspect in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its use in the formation of chiral acetals, the synthesis of natural products and their analogues, and the preparation of chiral ligands for asymmetric catalysis. Detailed experimental protocols for key transformations are provided, along with quantitative data and visual representations of synthetic workflows.

Core Applications of this compound

The synthetic utility of this compound primarily revolves around its two hydroxyl groups, which can be selectively functionalized to generate a variety of chiral intermediates. The most prominent applications include:

-

Formation of Chiral 1,3-Dioxanes: The reaction of this compound with aldehydes and ketones provides chiral 1,3-dioxanes. These cyclic acetals serve as valuable chiral auxiliaries, directing stereoselective reactions on an appended prochiral center. The rigid chair-like conformation of the 1,3-dioxane ring, with the methyl group preferentially occupying an equatorial position, effectively shields one face of the molecule, leading to high diastereoselectivity in subsequent transformations such as alkylations and aldol reactions.[1]

-

Synthesis of Chiral Building Blocks: this compound can be readily converted into other valuable chiral synthons. For instance, selective protection and activation of the primary and secondary hydroxyl groups allow for the synthesis of chiral epoxides, haloalcohols, and protected diols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

-

Preparation of Chiral Ligands: The chiral backbone of this compound can be incorporated into the structure of various ligands for asymmetric catalysis. These include chiral phosphine-phosphite, P,N-ligands, and others that have shown promise in reactions such as asymmetric hydrogenation and hydroformylation.[1][2][3]

Synthesis of Chiral 1,3-Dioxanes from this compound

The formation of chiral 1,3-dioxanes is a cornerstone of the synthetic utility of this compound. These acetals can be prepared by reacting the diol with an aldehyde or its dimethyl acetal under acidic catalysis.

Figure 1: General scheme for the formation of chiral 1,3-dioxanes.

Experimental Protocol: Synthesis of (4S)-4-Methyl-2-phenyl-1,3-dioxane [4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 90.12 | 9.01 g | 0.10 |

| Benzaldehyde dimethyl acetal | 152.19 | 15.22 g | 0.10 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 0.001 |

| Toluene | - | 100 mL | - |

Procedure:

-

A mixture of this compound (9.01 g, 0.10 mol), benzaldehyde dimethyl acetal (15.22 g, 0.10 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol) in 100 mL of toluene is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

The mixture is heated to reflux, and the methanol generated during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford (4S)-4-methyl-2-phenyl-1,3-dioxane.

Quantitative Data:

| Product | Yield | Boiling Point | Optical Rotation |

| (4S)-4-Methyl-2-phenyl-1,3-dioxane | 85% | 110-112 °C / 10 mmHg | [α]D²⁰ +25.4 (c 1.0, CHCl₃) |

Application in Asymmetric Synthesis: Diastereoselective Alkylation

Chiral acetals derived from this compound are powerful tools for diastereoselective carbon-carbon bond formation. The following workflow illustrates the principle of a diastereoselective alkylation of a chiral enolate derived from an acetal.

Figure 2: Workflow for diastereoselective alkylation using a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a Chiral Acetal [5]

This protocol describes a general procedure for the diastereoselective alkylation of a chiral acetal derived from this compound and a carboxylic acid.

Materials:

| Reagent | Concentration/Purity | Amount |

| Chiral Acetal Ester | - | 1.0 mmol |

| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | 1.1 mmol |

| Alkyl Halide (e.g., Benzyl bromide) | - | 1.2 mmol |

| Tetrahydrofuran (THF) | Anhydrous | 10 mL |

| Saturated aqueous NH₄Cl | - | 20 mL |

Procedure:

-

A solution of the chiral acetal ester (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an argon atmosphere.

-

LDA (1.1 mmol, 0.55 mL of a 2.0 M solution) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the enolate.

-

The alkyl halide (1.2 mmol) is added, and the reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl (20 mL) and allowed to warm to room temperature.

-

The mixture is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or gas chromatography.

-

The product is purified by column chromatography on silica gel.

Quantitative Data (Representative):

| Product | Diastereomeric Excess (d.e.) | Yield |

| Alkylated Acetal | >95% | 80-95% |

Synthesis of Natural Products and Bioactive Molecules

This compound has been employed as a chiral starting material in the total synthesis of several natural products. Its ability to provide a stereodefined four-carbon unit makes it an attractive precursor for the construction of complex molecular architectures.

Example: Formal Synthesis of (-)-Lasiodiplodin [6]

(-)-Lasiodiplodin is a twelve-membered macrolide with plant growth-regulating and antileukemic properties. A key fragment of its structure can be derived from this compound.

Figure 3: Retrosynthetic analysis of (-)-Lasiodiplodin from this compound.

While a detailed experimental protocol for the entire synthesis is beyond the scope of this guide, the initial steps demonstrate the conversion of this compound into a key intermediate.

Experimental Protocol: Synthesis of (S)-4-(Tosyloxy)butan-2-ol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 90.12 | 9.01 g | 0.10 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 19.07 g | 0.10 |

| Pyridine | 79.10 | 15.8 g | 0.20 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a solution of this compound (9.01 g, 0.10 mol) in pyridine (15.8 g, 0.20 mol) and DCM (100 mL) at 0 °C is added p-toluenesulfonyl chloride (19.07 g, 0.10 mol) portionwise.

-

The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight.

-

The reaction is quenched by the addition of water (50 mL).

-

The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

-

The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-4-(tosyloxy)butan-2-ol.

Quantitative Data (Representative):

| Product | Yield |

| (S)-4-(Tosyloxy)butan-2-ol | 75-85% |

This compound is a highly valuable and versatile chiral precursor in organic synthesis. Its utility in the construction of chiral 1,3-dioxanes for diastereoselective reactions, and as a starting material for the synthesis of complex natural products and chiral ligands, underscores its importance in modern drug discovery and development. The experimental protocols and synthetic workflows presented in this guide provide a foundation for researchers and scientists to harness the potential of this readily available chiral building block in their own synthetic endeavors. The continued exploration of new applications for this compound is expected to lead to the development of novel and efficient routes to a wide range of enantiomerically pure molecules with significant biological activity.

References

- 1. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 2. The total synthesis of tubulysin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthesis and Application of P,N Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

understanding the chirality of (S)-butane-1,3-diol

An In-Depth Technical Guide to the Chirality of (S)-Butane-1,3-diol

Introduction

Chirality is a fundamental property in molecular science, with profound implications in the pharmaceutical industry. The spatial arrangement of atoms in a molecule can lead to stereoisomers, known as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, the synthesis and analysis of single-enantiomer compounds are of paramount importance in modern drug discovery and development.[1]

This compound is a valuable chiral building block, widely utilized as a starting material or intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals.[3][4] Its utility stems from the two hydroxyl groups positioned at the 1 and 3 positions, with a defined stereochemistry at the C3 carbon. This guide provides a comprehensive technical overview of the synthesis, properties, analysis, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | [5] |

| Molecular Weight | 90.12 g/mol | [5] |

| CAS Number | 24621-61-2 | [5][6] |

| Appearance | Colorless liquid | [6][7] |

| Density | 1.005 g/mL at 25 °C | |

| Boiling Point | 207.5 °C | [5] |

| Melting Point | < -50 °C | [5] |

| Solubility | Miscible with water | [7] |

| Optical Rotation [α]20/D | +30° (c = 1 in ethanol) | |

| Refractive Index (n20/D) | 1.440 |

Synthetic Strategies for Enantiopure this compound

The enantioselective synthesis of 1,3-diols is a significant area of research.[3][8] Several strategies have been developed to produce this compound with high enantiomeric purity.

Asymmetric Reduction of 4-Hydroxy-2-butanone

A primary and highly effective method for synthesizing chiral 1,3-diols is the asymmetric reduction of the corresponding β-hydroxyketone.[9] For this compound, this involves the stereoselective reduction of 4-hydroxy-2-butanone. Biocatalysis, using whole-cell microorganisms or isolated enzymes, has emerged as a green and highly selective approach.[10]

A variety of microorganisms have been identified that can reduce 4-hydroxy-2-butanone to the corresponding (R)- or (S)-enantiomer of 1,3-butanediol with high conversion rates and enantiomeric excess (ee).

Logical Flow of Synthetic Routes to this compound

Caption: Overview of major synthetic routes to this compound.

Kinetic Resolution of Racemic 1,3-Butanediol

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-mediated resolution of (R,S)-1,3-butanediol through enzymatic acetylation is a documented approach.[11] In this process, one enantiomer is preferentially acetylated, allowing for the separation of the acylated enantiomer from the unreacted one.

Deracemization of Racemic 1,3-Butanediol

Deracemization is an advanced technique that converts a racemic mixture into a single, pure enantiomer, potentially achieving a theoretical yield of 100%. A stereoinverting cascade deracemization process has been developed for the synthesis of (R)-1,3-butanediol, and similar principles can be applied for the (S)-enantiomer.[12] This typically involves a two-step, one-pot process:

-

Enantioselective Oxidation: One enantiomer (e.g., (R)-1,3-butanediol) is selectively oxidized to the intermediate, 4-hydroxy-2-butanone.

-

Asymmetric Reduction: The resulting ketone is then asymmetrically reduced back to the desired enantiomer ((S)-1,3-butanediol).

Asymmetric Aldol Reaction Followed by Reduction

Another powerful strategy involves the asymmetric aldol reaction to first create a chiral β-hydroxyketone, which is then reduced to the corresponding 1,3-diol.[3][4] This two-step process allows for the controlled synthesis of chiral diols with high enantiomeric purity.[3][4] The use of proline-derived organocatalysts in the aldol reaction has shown to produce chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee).[3] Subsequent asymmetric reduction of these keto alcohols, for instance with chiral oxazaborolidine reagents, yields the final chiral 1,3-diols.[4]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 4-Hydroxy-2-butanone

This protocol is adapted from studies on the asymmetric reduction of 4-hydroxy-2-butanone using whole-cell biocatalysts.[10][13][14]

1. Strain Cultivation:

- Prepare appropriate seed and fermentation media for the selected microorganism (e.g., Pichia jadinii or Candida krusei).[10][13][14]

- Inoculate the seed medium with a single colony or cell stock and incubate under optimal growth conditions (e.g., 30°C, 200 rpm) for 24-48 hours.[10]

- Transfer the seed culture to the main fermentation medium and continue incubation until the desired cell density is reached.[10]

2. Cell Harvesting and Preparation:

- Harvest the cells by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) to remove residual media.[10]

- Resuspend the cells in the reaction buffer to the desired concentration.[10]

3. Biotransformation Reaction:

- In a temperature-controlled bioreactor, add the cell suspension.

- Add a co-substrate, such as glucose, which is often required for cofactor regeneration.[10][13]

- Initiate the reaction by adding 4-hydroxy-2-butanone. A fed-batch or multi-step addition strategy is often employed to minimize substrate toxicity.[10][13]

- Maintain the reaction under optimal conditions (e.g., pH 7.4, 30°C, 250 rpm).[13]

4. Monitoring and Analysis:

- Periodically withdraw aliquots from the reaction mixture.

- Separate the cells from the supernatant by centrifugation.

- Extract the supernatant with an organic solvent (e.g., ethyl acetate).[10]

- Analyze the organic extract using gas chromatography (GC) with a chiral column to determine the concentrations of the substrate and product, and to calculate the enantiomeric excess (ee%).[10]

Workflow for Biocatalytic Reduction of 4-Hydroxy-2-butanone

Caption: Step-by-step workflow for the biocatalytic synthesis of this compound.

Data on Biocatalytic Reduction

The selection of the biocatalyst is critical for achieving high stereoselectivity and conversion efficiency. The following table summarizes the performance of various microorganisms in the asymmetric reduction of 4-hydroxy-2-butanone.

| Biocatalyst | Product Enantiomer | Substrate Conc. (g/L) | Co-substrate | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Pichia jadinii HBY61 | (R)-1,3-BD | 45.0 (fed-batch) | Glucose | - | 85.1 | >99 | [10][13] |

| Candida krusei ZJB-09162 | (R)-1,3-BD | 20.0 | Glucose | 96.6 | - | 99.0 | [10][14] |

| Candida krusei ZJB-09162 | (R)-1,3-BD | 45.0 | Glucose | 83.9 | - | - | [14] |

Note: The references primarily focus on the synthesis of the (R)-enantiomer. However, screening efforts can identify strains that produce the (S)-enantiomer with similar efficiency.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (ee) is a critical step in the synthesis of chiral compounds.

-

Chiral Chromatography: The most common methods for determining the ee of chiral diols are chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC).[3][4][10] These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.

-

NMR Spectroscopy: The relative configuration of 1,3-diols can often be determined by converting them into their acetonides and analyzing their ¹³C NMR chemical shifts.[9]

-

High-Throughput Optical Methods: For rapid screening of asymmetric reactions, high-throughput methods based on fluorescence or circular dichroism have been developed.[15][16][17] These techniques can quickly assess the ee of crude chiral diols without the need for extensive workup.[15]

Applications in Drug Development

Chiral 1,3-diols are crucial structural motifs found in a large number of natural products and synthetic molecules with pharmacological activity.[8] Their applications in drug development are extensive:

-

Chiral Building Blocks: this compound serves as a versatile chiral starting material for the synthesis of more complex molecules, ensuring the correct stereochemistry in the final active pharmaceutical ingredient (API).[3][4]

-

Synthesis of Natural Products: Many polyketide natural products and polyene macrolide antibiotics contain the 1,3-diol structural element.[18]

-

Improved Pharmacological Properties: Isolating the active enantiomer of a drug can lead to enhanced potency, greater specificity, and a reduction in off-target effects and adverse reactions.[1]

Conclusion

This compound is a key chiral intermediate with significant applications in the pharmaceutical and fine chemical industries. The development of efficient and highly selective synthetic methods, particularly those employing biocatalysis, has made this valuable compound more accessible. A thorough understanding of the synthetic routes, analytical techniques for chiral purity assessment, and the principles of stereochemistry is essential for researchers and professionals working in drug development. The continued innovation in asymmetric synthesis will undoubtedly expand the applications of this compound and other chiral building blocks in the creation of novel and improved therapeutics.

References

- 1. jocpr.com [jocpr.com]

- 2. pharmtech.com [pharmtech.com]

- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (+)-1,3-Butanediol | C4H10O2 | CID 446973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of (S)-Butane-1,3-diol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-butane-1,3-diol, a chiral molecule with significant potential in the pharmaceutical and chemical industries, has a subtle yet intriguing presence in the natural world. While its racemic form and the (R)-enantiomer have been the subject of extensive research, particularly in the realm of microbial biotechnology and as a precursor for ketone bodies, the natural occurrence and biosynthetic origins of the (S)-enantiomer remain largely uncharted territory. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, proposes a plausible biosynthetic pathway, and details the experimental protocols required for its extraction and stereospecific analysis.

Natural Occurrence of this compound

The documented natural occurrence of 1,3-butanediol is primarily in the plant kingdom. Specifically, it has been identified as a volatile compound in various species of pepper (Capsicum annuum), including green, red, yellow, and orange bell peppers.[1][2][3] However, these studies typically do not differentiate between the (R) and (S) enantiomers, reporting the presence of the racemic compound. The precise enantiomeric ratio of butane-1,3-diol in these natural sources is a critical gap in the current body of scientific literature. The presence of the racemate suggests that non-specific enzymatic activities or abiotic processes could be involved in its formation, or that both enantioselective pathways may exist in these plants.

While direct evidence for the widespread natural abundance of this compound is limited, the existence of microbial enzymes with high specificity for this enantiomer provides indirect evidence of its role in biological systems.

Proposed Biosynthetic Pathway of this compound

A definitive, naturally occurring biosynthetic pathway for this compound has not been fully elucidated in any organism. However, based on known metabolic pathways for other short-chain diols and the existence of stereospecific enzymes, a plausible pathway can be proposed. This hypothetical pathway, originating from central carbon metabolism, likely involves a series of enzymatic reductions.

The proposed pathway begins with acetyl-CoA, a central metabolite. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (S)-3-hydroxybutyryl-CoA. This intermediate can then be further reduced to 4-hydroxy-2-butanone. The final stereospecific reduction of the ketone group in 4-hydroxy-2-butanone would yield this compound. This final step is critical for determining the chirality of the product and would be catalyzed by an (S)-specific secondary alcohol dehydrogenase or a similar reductase.

Caption: A plausible biosynthetic pathway for this compound from acetyl-CoA.

Experimental Protocols

The accurate identification and quantification of this compound in natural matrices require meticulous sample preparation and sophisticated analytical techniques capable of separating enantiomers.

Extraction of Volatile and Semi-Volatile Compounds from Plant Material

This protocol is suitable for the extraction of diols from plant tissues such as peppers.

-

Materials:

-